3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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Overview
Description
3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents or other nucleophiles to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Indole-2-carboxylic acid: Another indole derivative with applications in medicinal chemistry.
Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds.
Uniqueness
3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-15-5-9-7-4-6(10(13)14)2-3-8(7)11-12-9/h6H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WLCULOCEBPPNNP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NNC2=C1CC(CC2)C(=O)O |
Origin of Product |
United States |
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